Hypertrehalosaemic Neuropeptide (Nauphoeta cinerea)
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Overview
Description
Hypertrehalosaemic neuropeptide (Nauphoeta cinerea) is a small neuropeptide belonging to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family. It is primarily responsible for the mobilization of trehalose from the fat body into the haemolymph in cockroaches . This peptide plays a crucial role in regulating energy metabolism in insects by stimulating the synthesis of trehalose, a disaccharide sugar that serves as a primary energy source .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hypertrehalosaemic neuropeptide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods: Industrial production of hypertrehalosaemic neuropeptide can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of peptides. The synthesized peptides are then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Hypertrehalosaemic neuropeptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC
Cleavage Reagents: Trifluoroacetic acid (TFA) with scavengers
Purification: High-performance liquid chromatography (HPLC)
Major Products Formed: The major product formed is the hypertrehalosaemic neuropeptide itself, with the sequence {pGlu}-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2 .
Scientific Research Applications
Hypertrehalosaemic neuropeptide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in insect physiology, particularly in energy metabolism and trehalose synthesis.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes
Mechanism of Action
The hypertrehalosaemic neuropeptide exerts its effects by binding to specific receptors on the fat body cells of insects. This binding triggers a signaling cascade that leads to the activation of enzymes involved in trehalose synthesis. One key enzyme affected is phosphofructokinase, whose activity is modulated by the levels of fructose 2,6-bisphosphate. The peptide decreases the content of fructose 2,6-bisphosphate, thereby inhibiting glycolysis and promoting trehalose synthesis .
Comparison with Similar Compounds
- Blaberus discoidalis hypertrehalosaemic hormone (Bld HrTH)
- Periplaneta americana cardioacceleratory hormones I and II (Pea CAH-I and Pea CAH-II)
Properties
IUPAC Name |
N-[1-[[1-[2-[[2-[[1-[[2-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHBXCOYZFUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H67N13O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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